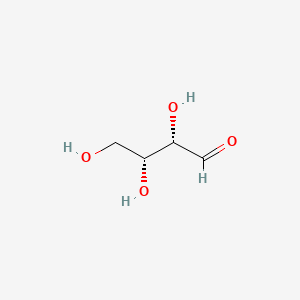

D-Threose

Description

Threose is a metabolite found in the aging mouse brain.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2,3,4-trihydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017421 | |

| Record name | D-(-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-43-2, 29884-64-8 | |

| Record name | D-Threose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Threose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threose, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029884648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-(-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-threose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B74AT64234 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THREOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EHO9A06LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metabolic Fate and Pharmacological Utility of D-Threose: A Technical Guide

The following technical guide details the biological function, metabolic fate, and experimental characterization of D-Threose.

Executive Summary

D-Threose (2S,3R)-2,3,4-trihydroxybutanal is a rare aldotetrose monosaccharide. Unlike its diastereomer D-erythrose, which plays a canonical role in the Pentose Phosphate Pathway (as erythrose-4-phosphate), D-threose does not serve as a primary metabolic fuel. Instead, its biological significance lies in its role as a degradation product of Ascorbic Acid (Vitamin C) and a high-affinity substrate for Aldose Reductase (AKR1B1) .

In physiological contexts, D-threose is a "double-edged sword": it is a potent glycating agent capable of cross-linking proteins (contributing to diabetic complications), yet it is actively detoxified by cellular reductases into D-threitol . This guide analyzes these pathways, offering validated protocols for their study in drug development and metabolic research.

Chemical Identity and Structural Biology

D-Threose is defined by the threo configuration, where adjacent hydroxyl groups are on opposite sides in the Fischer projection.

| Property | Specification |

| IUPAC Name | (2S,3R)-2,3,4-Trihydroxybutanal |

| Molecular Formula | C₄H₈O₄ |

| Molar Mass | 120.10 g/mol |

| Stereochemistry | Diastereomer of D-Erythrose (Epimer at C2) |

| Solution State | Equilibrium between linear aldehyde and cyclic furanose forms |

| Key Reactivity | High electrophilicity at C1 (aldehyde); prone to Schiff base formation |

Structural Comparison: Threose vs. Erythrose

While D-erythrose precursors are stabilized by phosphorylation (e.g., E4P), free D-threose is highly reactive. Its distinct stereochemistry prevents it from entering the Transaldolase/Transketolase pathways efficiently, diverting it instead toward reduction or non-enzymatic glycation.

Metabolic Pathways: Origin and Fate

The biological presence of D-threose is primarily governed by the degradation of ascorbate and its subsequent enzymatic reduction.

The Ascorbate Degradation Pathway (Origin)

Under oxidative stress or physiological pH (7.4), L-Ascorbic Acid oxidizes to Dehydroascorbic Acid (DHA). DHA is unstable and undergoes hydrolysis to 2,3-Diketogulonic acid (2,3-DKG).[1] A non-oxidative decarboxylation of 2,3-DKG yields D-Threose (and potentially L-Threose/Erythrulose depending on specific hydrolytic conditions).

The Polyol Pathway Interaction (Primary Fate)

D-Threose is a specific substrate for Aldose Reductase (AKR1B1) , the rate-limiting enzyme of the polyol pathway.[2] Unlike glucose, which requires high concentrations to activate AKR1B1 (

-

Reaction:

-

Biological Implication: This reduction serves a detoxification function, preventing the aldehyde group of D-threose from reacting with cellular proteins. However, it consumes NADPH, potentially lowering the cell's antioxidant capacity (glutathione regeneration).

Non-Enzymatic Glycation (Pathological Fate)

If not reduced by Aldose Reductase, D-threose acts as a potent glycating agent. It reacts with lysine and arginine residues on proteins (e.g., lens crystallins, collagen) to form Advanced Glycation End-products (AGEs) .

-

Mechanism: Schiff base formation

Amadori rearrangement -

Reactivity: D-Threose is significantly more reactive than glucose due to lack of steric hindrance and a higher proportion of the open-chain aldehyde form.

Visualization of Signaling and Metabolic Logic

The following diagram illustrates the flow from Vitamin C degradation to Threose metabolism and the bifurcation between detoxification (Threitol) and pathology (AGEs).

Figure 1: The metabolic bifurcation of D-Threose. It originates from Ascorbate and is either detoxified to Threitol by Aldose Reductase or causes cellular damage via protein glycation.

Validated Experimental Protocols

Protocol A: Kinetic Characterization of Aldose Reductase (AKR1B1) with D-Threose

Objective: To quantify the affinity (

Reagents:

-

Recombinant Human Aldose Reductase (rhAR).

-

Substrate: D-Threose (purity >98%, commercially available).

-

Cofactor: NADPH (0.15 mM final concentration).

-

Buffer: 0.1 M Sodium Phosphate, pH 6.2 (Optimal for catalytic step).

Workflow:

-

Blanking: Prepare a quartz cuvette with phosphate buffer and NADPH (0.15 mM).

-

Baseline: Monitor absorbance at 340 nm for 60 seconds to ensure NADPH stability.

-

Initiation: Add rhAR enzyme (approx. 10-50 mU) and incubate for 2 minutes at 30°C.

-

Substrate Addition: Add D-Threose at varying concentrations (0.1 mM to 10 mM).

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3-5 minutes.

-

Calculation:

-

Use the extinction coefficient of NADPH (

). -

Plot initial velocity (

) vs. [D-Threose] using the Michaelis-Menten equation.

-

Self-Validation Check:

-

Control: Run a parallel assay with D-Glyceraldehyde (standard substrate).

-

Inhibition: Add Sorbinil (10

M). If activity does not drop by >90%, the enzyme preparation is contaminated or the reaction is non-specific.

Protocol B: HPLC-MS/MS Detection of D-Threose in Biological Matrices

Objective: To detect D-Threose in cell lysates or tissue samples, distinguishing it from its isomers.

Methodology:

-

Sample Prep: Homogenize tissue in ice-cold methanol (to precipitate proteins). Centrifuge at 12,000 x g for 10 min.

-

Derivatization: Evaporate supernatant. Derivatize with PMP (1-phenyl-3-methyl-5-pyrazolone) under alkaline conditions (0.3 M NaOH, 70°C, 30 min). This tags the aldehyde, improving ionization and separation.

-

Neutralization: Neutralize with 0.3 M HCl and extract with chloroform to remove excess PMP.

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Ammonium Acetate (20 mM, pH 5.5) : Acetonitrile (80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

-

MS Detection: ESI+ mode. Monitor specific transitions for PMP-Threose adducts.

Data Presentation Template:

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection |

| D-Threose-PMP | 12.4 | 451.2 | 175.1 | 50 nM |

| D-Erythrose-PMP | 13.1 | 451.2 | 175.1 | 50 nM |

Pharmacological Applications & Drug Development[4]

Chiral Building Block

D-Threose provides a pre-defined chiral scaffold (2S, 3R). It is utilized in the synthesis of:

-

Threose Nucleic Acids (TNA): Synthetic genetic polymers resistant to nuclease degradation. TNA is investigated for aptamer development and antisense therapies.

-

Nucleoside Analogs: Modified nucleosides for antiviral drugs (e.g., against HIV or Hepatitis) often utilize the furanose ring of threose to alter binding kinetics to viral polymerases.

Aldose Reductase Inhibitor (ARI) Screening

Since D-Threose is a highly specific substrate for AKR1B1, it is an ideal tool for screening "Differential Inhibitors."

-

Concept: Standard ARIs often fail clinically because they inhibit the detoxification of lipid aldehydes (HNE).

-

Strategy: Screen for drugs that inhibit Glucose reduction but spare D-Threose or HNE reduction. This preserves the enzyme's detoxifying capacity while blocking the polyol pathway.

References

-

Del Corso, A., et al. (2022). In Search of Differential Inhibitors of Aldose Reductase. National Institutes of Health (PMC). Available at: [Link]

-

Ortwerth, B. J., et al. (2016). Ascorbic Acid Glycation: The Reactions of L-threose in Lens Tissue. PubMed.[3][4] Available at: [Link]

-

Fan, X., et al. (2017). Vitamin C Degradation Products and Pathways in the Human Lens. Journal of Biological Chemistry. Available at: [Link]

-

Georganics. (2024). D-(-)-Threose High Purity Specifications. Available at: [Link]

Sources

- 1. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trends in bacterial trehalose metabolism and significant nodes of metabolic pathway in the direction of trehalose accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: D-Threose – Physicochemical Characterization and Synthetic Utility

This guide serves as a technical whitepaper on D-Threose , designed for researchers in carbohydrate chemistry and nucleic acid therapeutics. It synthesizes physicochemical data, synthetic methodologies, and applications in xeno-nucleic acid (XNA) development.[1][2]

Executive Summary

D-Threose is a rare aldotetrose monosaccharide that serves as a critical chiral building block in organic synthesis and nucleic acid engineering. Unlike its diastereomer D-erythrose, D-threose possesses a trans relationship between the vicinal hydroxyl groups at C2 and C3, imparting unique conformational rigidity. This structural feature has driven its adoption as the backbone scaffold for Threose Nucleic Acid (TNA) , a synthetic genetic polymer with high nuclease resistance and the ability to cross-pair with RNA/DNA. This guide details the molecular architecture, reactivity, and synthetic protocols for D-threose, distinguishing its specific utility from its enantiomer, L-threose (commonly derived from Vitamin C).

Part 1: Molecular Architecture & Stereochemistry

Stereochemical Configuration

D-Threose is (2S,3R)-2,3,4-trihydroxybutanal.[3] It belongs to the D-series of carbohydrates, defined by the configuration of the chiral center furthest from the carbonyl group (C3).

-

Fisher Projection: The hydroxyl group at C3 is on the right.

-

Relative Stereochemistry: The C2-OH and C3-OH groups are on opposite sides (anti/threo), distinguishing it from D-erythrose (syn/erythro).[3]

Mutarotation and Tautomerism

In aqueous solution, D-threose exists in a dynamic equilibrium. Unlike pentoses and hexoses which favor pyranose (6-membered) rings, aldotetroses like threose are geometrically constrained to furanose (5-membered) rings . The equilibrium includes the open-chain aldehyde and the cyclic

Diagram 1: Mutarotation Equilibrium of D-Threose

Caption: Dynamic equilibrium between the open-chain aldehyde and the cyclic furanose anomers. The furanose ring is formed via hemiacetal linkage between C1 and C4.

Part 2: Physicochemical Profile[4]

The following data represents the standard physicochemical constants for D-Threose. Note that the free sugar is difficult to crystallize and is typically isolated as a syrup or identified via crystalline derivatives.

| Property | Value | Conditions/Notes |

| Molecular Formula | C₄H₈O₄ | |

| Molecular Weight | 120.10 g/mol | |

| Physical State | Colorless Syrup | Highly hygroscopic; difficult to crystallize. |

| Melting Point | N/A (Syrup) | Derivatives: Phenylosazone (164°C), Triacetate (118°C). |

| Specific Rotation | -12.3° | c=4, H₂O (Equilibrium value). |

| Solubility | High | Water, Pyridine. |

| Solubility | Moderate/Low | Ethanol (hot), Methanol. |

| Solubility | Insoluble | Diethyl ether, Petroleum ether. |

| pKa | ~12.0 | Hydroxyl deprotonation (estimated). |

Analytical Note: Due to the hygroscopic nature of the free sugar, quantitative analysis often relies on the formation of the phenylosazone derivative, which forms stable yellow crystals with a sharp melting point, allowing for unambiguous identification against D-erythrose.

Part 3: Analytical Characterization (NMR)

Proton NMR (

H-NMR Spectrum (D₂O, 400 MHz)

The spectrum is complex due to the presence of both anomers.

-

Anomeric Protons (H1): The most deshielded signals, appearing as doublets.

-

-Anomer:

-

-Anomer:

-

Note: The

-anomer typically exhibits a larger coupling constant in furanose systems due to the specific dihedral angle (cis/trans relationship).

-

-Anomer:

-

Ring Protons (H2, H3, H4): Multiplets in the range of

3.5 – 4.4 ppm.

Part 4: Synthetic Pathways[4]

While L-threose is accessible from the degradation of L-ascorbic acid (Vitamin C), D-threose is classically synthesized via the degradation of D-galactose. This is a critical distinction for researchers requiring the specific D-enantiomer.

The Ruff Degradation Protocol

The most robust method for synthesizing D-threose involves the oxidative decarboxylation of D-galactose.

Diagram 2: Synthesis of D-Threose from D-Galactose

Caption: Stepwise chain shortening (Ruff Degradation) converting D-Galactose (C6) to D-Lyxose (C5) and finally to D-Threose (C4).

Detailed Experimental Protocol: Ruff Degradation (Chain Shortening)

Context: This protocol describes the conversion of a pentose (D-Lyxose) to D-Threose. D-Lyxose itself is obtained from D-Galactose.

-

Preparation of Calcium Salt: Dissolve D-Lyxose in water. Add bromine water (

) and calcium carbonate ( -

Oxidative Decarboxylation: Filter the solution. To the filtrate containing Calcium D-Lyxonate, add Hydrogen Peroxide (

) and a catalytic amount of Ferric Acetate ( -

Reaction: Heat to 40-50°C. The

catalyzes the radical decarboxylation. The C1 carboxylate is lost as -

Purification: The resulting solution contains D-Threose. Evaporate to a syrup. Purify via ion-exchange chromatography to remove calcium and iron salts.

-

Validation: Verify product by forming the phenylosazone derivative (recrystallize from ethanol, mp 164°C).

Part 5: Applications in Drug Development (TNA)

Threose Nucleic Acid (TNA)

D-Threose (and its enantiomer L-Threose) is the sugar backbone for TNA.[4][5][6] TNA is an XNA (Xeno-Nucleic Acid) that pairs with RNA and DNA but is completely resistant to nucleases.[5]

-

Structure: TNA uses a (

) phosphodiester linkage, unlike the ( -

Enantiomer Selection: Most current TNA research utilizes L-Threose (derived from L-ascorbic acid) because the starting material is inexpensive. However, D-Threose derived TNA (D-TNA) is the mirror image and is equally valid for therapeutic aptamers, provided the target interaction accounts for chirality.

-

Therapeutic Utility:

-

Aptamers: TNA aptamers can be evolved to bind proteins with high affinity.

-

Antisense: TNA oligonucleotides can silence mRNA translation via steric blocking.

-

Diagram 3: TNA Backbone Structure vs DNA

Caption: Comparison of the 5-carbon DNA backbone vs. the 4-carbon TNA backbone. TNA maintains Watson-Crick pairing despite the shorter backbone.[6][7]

References

-

ChemicalBook. (2024).[8] D-Threose Properties and CAS Data. Retrieved from

-

DrugFuture. (2024). D-Threose Monograph and Derivatives. Retrieved from

-

Chaput, J. C., et al. (2016).[9] Synthesis of alpha-L-threofuranosyl nucleic acid (TNA) monomers. Journal of Organic Chemistry. Retrieved from

-

Master Organic Chemistry. (2018). The Ruff Degradation and Kiliani-Fischer Synthesis. Retrieved from

-

PubChem. (2024). D-Threose Compound Summary. Retrieved from

Sources

- 1. Versatility of threose nucleic acids: synthesis, properties, and applications in chemical biology and biomedical advancements - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Threose - Wikipedia [en.wikipedia.org]

- 4. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]

- 5. Synthesis and polymerase activity of a fluorescent cytidine TNA triphosphate analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2'-Deoxy-α-l-threofuranosyl Nucleoside Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-Lyxose is formed by Ruff degradation of galactose. Give the str... | Study Prep in Pearson+ [pearson.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

D-Threose as a Strategic Chiral Building Block in Organic Synthesis: An In-Depth Technical Guide

Abstract: The imperative for enantiomerically pure compounds, particularly in the pharmaceutical industry, has cemented the importance of the "chiral pool"—a collection of readily available, inexpensive, and enantiopure natural products. Among these, carbohydrates stand out for their high density of stereocenters and functional groups. This guide focuses on D-threose, a C4 aldose, as a versatile and powerful chiral building block. We will delve into its unique stereochemical attributes, strategic derivatization, and its application in key carbon-carbon bond-forming reactions and cycloadditions. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing not only theoretical grounding but also field-proven protocols and the causal logic behind their design to empower the synthesis of complex molecular targets.

Introduction: The Strategic Value of Chiral Building Blocks

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers of the same compound can exhibit vastly different pharmacological, metabolic, and toxicological profiles. This reality drives the demand for asymmetric synthesis, a field dedicated to producing single enantiomers of chiral molecules. One of the most robust and economically viable strategies in this endeavor is "chiral pool synthesis," which utilizes naturally occurring chiral molecules as starting materials.[1]

Carbohydrates, often referred to as "nature's chiral pool," are particularly valuable due to their abundance, low cost, and stereochemical richness.[2][3] Molecules like D-glucose, D-mannose, and D-xylose have been extensively used to construct complex natural products.[4] This guide, however, turns the spotlight on a less common but highly strategic C4 sugar: D-threose. Its unique syn relationship between the C2 and C3 hydroxyl groups, a defining feature of the "threo" configuration, offers distinct stereochemical advantages for synthetic chemists aiming to construct specific target motifs.[5]

D-Threose: A Unique C4 Chiral Synthon

D-Threose is a four-carbon aldose, a simple monosaccharide with the chemical formula C₄H₈O₄.[5] Its structure contains two chiral centers, giving rise to four possible stereoisomers: D-threose, L-threose, D-erythrose, and L-erythrose.

Stereochemical and Physicochemical Properties

D-threose is the diastereomer of D-erythrose. In the Fischer projection of D-threose, the hydroxyl groups on the two chiral carbons (C2 and C3) are on opposite sides of the carbon backbone. This "threo" arrangement is distinct from the "erythro" configuration where they are on the same side. This seemingly subtle difference has profound implications for the molecule's conformational preferences and the stereochemical outcome of its reactions.

Table 1: Physicochemical Properties of D-Threose and Related Stereoisomers

| Property | D-Threose | L-Threose | D-Erythrose |

| CAS Number | 95-43-2[5] | 95-44-3[5] | 583-50-6 |

| Molecular Formula | C₄H₈O₄[5] | C₄H₈O₄[5] | C₄H₈O₄ |

| Molar Mass | 120.10 g/mol [5] | 120.10 g/mol [5] | 120.10 g/mol |

| Appearance | Syrup[5] | Syrup | Crystalline Solid |

| Solubility | Very soluble in water[5] | Very soluble in water | Soluble in water |

| Specific Rotation | [α]D²⁰ = -12.3° (c=4, H₂O)[6] | [α]D = +4.6° (c=6, H₂O)[7] | [α]D²⁰ = -21.5° (H₂O) |

Strategic Derivatization: The Role of Protecting Groups

The polyhydroxylated nature of D-threose necessitates a carefully planned protecting group strategy to achieve regioselectivity in synthetic transformations. The choice of protecting group is not merely to mask reactivity but is a critical experimental decision that dictates conformational rigidity and, consequently, the stereochemical outcome of subsequent reactions.[8]

-

Acetonide Protection: The syn-diol at C2 and C3 of D-threose is sterically hindered for the formation of a five-membered acetonide ring. However, the C3 and C4 hydroxyls can be protected. A more common strategy involves protecting the C2 and C3 hydroxyls of the corresponding diol, D-threitol, which readily forms a 2,3-O-isopropylidene ketal. This rigidifies the backbone and influences the facial selectivity of reactions at adjacent centers.

-

Benzyl Ethers: Benzyl (Bn) ethers are robust, "permanent" protecting groups, stable to a wide range of reaction conditions.[9] They are typically introduced under basic conditions (e.g., NaH, BnBr) and removed hydrogenolytically (H₂, Pd/C). Their steric bulk can also serve to direct incoming reagents.

-

Silyl Ethers: Silyl ethers (e.g., TBDMS, TIPS) offer tunable stability. Their steric hindrance allows for selective protection of the primary C4 hydroxyl over the secondary C2 and C3 hydroxyls.

The causality behind choosing a specific protecting group lies in balancing stability, ease of removal, and stereodirecting influence. For instance, an acetonide is chosen not just for protection, but because its rigid five-membered ring structure locks the acyclic chain into a predictable conformation, allowing for more reliable stereocontrol in nucleophilic additions to a nearby aldehyde.[10]

Core Synthetic Transformations of D-Threose

With its aldehyde functionality and defined stereocenters, D-threose is an excellent starting point for building more complex carbon skeletons. The key is to leverage the existing chirality to induce stereoselectivity in subsequent bond-forming reactions.

Carbon Chain Elongation: Crafting Higher-Order Scaffolds

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[11] When applied to a chiral aldehyde derived from D-threose, it allows for the stereocontrolled extension of the carbon chain.

Causality of the Reaction: The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the aldehyde's electrophilic carbonyl carbon. The stereochemical outcome (E vs. Z alkene) is influenced by the stability of the ylide and the reaction conditions. For non-stabilized ylides, the reaction often favors the Z-alkene under salt-free conditions due to the kinetic formation of a syn-oxaphosphetane intermediate. However, the presence of lithium salts can lead to equilibration and favor the more thermodynamically stable E-alkene.[12]

Exemplary Protocol: Wittig Olefination of 2,3-O-Isopropylidene-D-threose

This protocol is a representative, self-validating system for chain extension. Monitoring by Thin Layer Chromatography (TLC) provides in-process control to ensure the reaction proceeds to completion.

-

Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (methoxymethyl)triphenylphosphonium chloride (1.2 eq.) and suspend in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe. The solution will turn a characteristic deep red or orange, indicating ylide formation. Stir for 30 minutes at 0 °C.

-

Aldehyde Addition: In a separate flame-dried flask, dissolve 2,3-O-isopropylidene-D-threose (1.0 eq.) in anhydrous THF.

-

Cool the ylide solution to -78 °C (dry ice/acetone bath).

-

Transfer the aldehyde solution to the ylide solution dropwise via cannula or syringe.

-

Reaction & Quench: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight. Monitor reaction progress by TLC.

-

Once the starting aldehyde is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Work-up & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude alkene by flash column chromatography on silica gel.

The addition of organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents to the aldehyde of protected D-threose is a powerful method for creating a new C-C bond and a new stereocenter simultaneously.[13] The stereochemical outcome is governed by the principles of nucleophilic addition to chiral aldehydes.[14][15]

Causality of Stereoselection (Felkin-Anh Model): For acyclic chiral aldehydes that cannot form a chelate, the Felkin-Anh model reliably predicts the stereochemical outcome. The incoming nucleophile preferentially attacks the carbonyl carbon from the face opposite the largest substituent (L) when the carbonyl group is staggered between the small (S) and medium (M) substituents. This minimizes steric hindrance in the transition state. For D-threose derivatives, the protected C2 oxygen-bearing group is typically the largest, guiding the nucleophile to the opposite face.[16]

Building Rings: 1,3-Dipolar Cycloadditions

D-threose derivatives are excellent precursors for chiral dipoles used in 1,3-dipolar cycloaddition reactions.[17] This powerful ring-forming strategy allows for the creation of complex five-membered heterocycles with multiple stereocenters in a single, highly stereoselective step.[18]

A common approach involves converting the threose-derived aldehyde into a nitrone, which can then react with a dipolarophile (e.g., an alkene or alkyne) to form an isoxazolidine ring.[19] The stereochemistry of the starting sugar directly translates into the stereochemistry of the newly formed ring, making it a highly reliable transformation.[20] These isoxazolidine products are versatile intermediates, readily converted into valuable amino alcohols, which are key structural motifs in many natural products and pharmaceuticals like iminosugars.[21][22]

Applications in Target-Oriented Synthesis

The methodologies described above are not merely academic exercises; they are enabling tools for the synthesis of high-value molecules.

-

Synthesis of L-Sugars: L-sugars are rare in nature but are components of many important antibiotics and bioactive compounds.[23] They are also explored as non-caloric sweeteners. D-threose can serve as a starting point for the synthesis of L-hexoses through a sequence of chain extension (e.g., via Wittig or Grignard reaction) followed by strategic functional group manipulations and inversions of stereocenters.[24][25]

-

Synthesis of Nucleoside Analogues: Nucleoside analogues are a critical class of antiviral and anticancer drugs.[26][27] The unique stereochemistry of D-threose makes it an attractive precursor for synthesizing "unnatural" nucleosides where the sugar moiety is modified to enhance biological activity or overcome drug resistance. For example, D-threose has been used to synthesize α-L-2'-deoxythreofuranosyl nucleosides for antiviral evaluation.[28][29][30]

Conclusion and Future Outlook

D-Threose represents an underutilized yet highly potent building block within the chiral pool. Its defined syn-diol configuration provides a powerful platform for substrate-controlled asymmetric synthesis. The ability to reliably translate the inherent chirality of D-threose into more complex structures through robust C-C bond-forming and cycloaddition reactions makes it an invaluable tool for medicinal chemists and natural product synthesis experts. As the demand for enantiomerically pure and structurally diverse small molecules continues to grow, the strategic application of synthons like D-threose will be paramount in accelerating the discovery and development of next-generation therapeutics.

References

-

Wikipedia. Threose. Available at: [Link]

- Al-Abed, Y., Jochims, J. C., & Zsolnai, L. (Year). 1,3-Dipolar cycloadditions of D-erythrose- and D-threose-derived nitrones to maleimides. ARKIVOC.

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

- Ciaffi, F., et al. (2020). Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis. Molecules.

- van der Vorm, S. (2018). Carbohydrates as chiral starting compounds in synthetic organic chemistry.

- Danielsson, J. (2009). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org.

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

- Boltje, T. J., et al. (2011).

- Toti, K. S., et al. (2011). Synthesis and antiviral evaluation of α-L-2'-deoxythreofuranosyl nucleosides. European Journal of Medicinal Chemistry.

-

ResearchGate. (PDF) ,3-Dipolar cycloadditions of D-erythrose-and D-threose-derived nitrones to maleimides. Available at: [Link]

- American Chemical Society. Stereoselectivity of the nucleophilic addition of organocopper reagents to chiral .alpha.,.beta.-unsaturated carbonyl compounds. Journal of the American Chemical Society.

- Xia, T., et al. (Year).

-

Keio University. 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. Available at: [Link]

- Demchenko, A. V. (2009). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry.

- Millersville University.

-

ResearchGate. stereoselective methods towards the synthesis of iminosugars. Available at: [Link]

- New Journal of Chemistry (RSC Publishing). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds.

- Reddit. (2022). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol.

-

ResearchGate. 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. Available at: [Link]

- DeGraw, J. I., et al. (2017). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. ACS Central Science.

- bioRxiv. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads.

-

ChemIDplus. D-Threose. Available at: [Link]

- Ashenhurst, J. (2017). D- and L- Notation For Sugars. Master Organic Chemistry.

- University of Massachusetts Boston. The Wittig Reaction: Synthesis of Alkenes.

- Chemistry LibreTexts. (2024). 5.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.

- National Institutes of Health. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.

-

Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link]

- ResearchGate.

- YouTube. (2024). Wittig Olefination Reaction - reaction mechanism, experimental procedure and how to get rid of TPPO.

- University of Wisconsin-Madison. Carbonyl Chemistry :: Models for Nucleophilic Addition to α-Chiral Aldehydes.

- ResearchGate.

- Semantic Scholar. Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses.

- University of Wisconsin-Madison. 25. The Grignard Reaction.

- National Institutes of Health.

- Canadian Science Publishing. (1984). L-Glucose. A convenient synthesis from D-glucose. Canadian Journal of Chemistry.

- MDPI. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics.

- MDPI. Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses.

- Chemistry LibreTexts. (2022). 5.10: Diastereomers and Physical Properties.

- Comptes Rendus de l'Académie des Sciences. (2010).

- MDPI.

- Myers, A. G. Research Group. The Wittig Reaction. Harvard University.

-

Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

- Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry.

- Semantic Scholar.

-

Carl ROTH. D(-)-Threose, 1 g. Available at: [Link]

- Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment).

- PubMed. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles.

- MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. Threose - Wikipedia [en.wikipedia.org]

- 6. D-Threose [drugfuture.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | MDPI [mdpi.com]

- 9. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Grignard Reaction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 19. quod.lib.umich.edu [quod.lib.umich.edu]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 24. researchgate.net [researchgate.net]

- 25. semanticscholar.org [semanticscholar.org]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis and antiviral evaluation of α-L-2'-deoxythreofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. biorxiv.org [biorxiv.org]

- 30. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Landscape of D-Threose Derivatives: A Technical Guide for Drug Discovery

Abstract

D-threose, a four-carbon monosaccharide, has emerged from relative obscurity to become a molecule of significant interest in medicinal chemistry. Its unique stereochemistry and versatile chemical nature provide a scaffold for the synthesis of a diverse array of derivatives with promising therapeutic potential. This technical guide offers an in-depth exploration of the burgeoning field of D-threose derivatives, intended for researchers, scientists, and drug development professionals. We will navigate the synthetic pathways to these novel compounds, dissect their mechanisms of action across various therapeutic areas—including antiviral, anticancer, and neuroprotective applications—and provide insights into the critical pharmacokinetic and pharmacodynamic considerations for their clinical translation. This guide aims to be a comprehensive resource, fostering innovation and accelerating the development of next-generation therapeutics derived from this fascinating sugar.

Introduction: The Rationale for D-Threose in Drug Design

The structural diversity of carbohydrates has long been an inspiration for the development of novel therapeutics. D-threose, with its distinct arrangement of hydroxyl groups, offers a unique starting point for creating molecules with specific biological activities. Its four-carbon backbone provides a compact and adaptable framework that can be functionalized to interact with a variety of biological targets, including enzymes and nucleic acids.

A key derivative of D-threose is L-threonic acid, a primary metabolite of vitamin C.[1][2] This natural connection underscores the potential for D-threose derivatives to possess favorable biocompatibility and metabolic profiles. The exploration of D-threose derivatives is driven by the pursuit of novel chemical entities that can address unmet medical needs, offering new avenues for treating viral infections, cancer, and neurodegenerative diseases.

Synthetic Strategies for D-Threose Derivatives

The therapeutic potential of D-threose derivatives is intrinsically linked to the ability to synthesize a wide range of analogs. Several key synthetic methodologies are employed to create these novel compounds.

Nucleoside Analog Synthesis

A significant focus in the field is the synthesis of nucleoside analogs where D-threose replaces the ribose or deoxyribose sugar moiety. These are often referred to as threofuranosyl nucleosides or are integral components of Threose Nucleic Acid (TNA).[3][4]

Experimental Protocol: Synthesis of α-L-2'-deoxythreofuranosyl Nucleosides [1]

-

Starting Material: 1,2-O-isopropyledene-α-L-threose is used as the starting material.

-

Vorbrüggen Coupling: The threose derivative is coupled with a desired nucleobase (e.g., adenine, thymine, cytosine, uracil) using a Vorbrüggen coupling reaction. This reaction typically employs a Lewis acid catalyst to facilitate the formation of the N-glycosidic bond.

-

Deoxygenation: A Barton-McCombie deoxygenation protocol is then applied to remove the 2'-hydroxyl group, yielding the 2'-deoxynucleoside analog.

-

Deprotection and Purification: Finally, protecting groups are removed, and the target nucleoside analog is purified using chromatographic techniques.

Diagram: Synthetic Workflow for Threofuranosyl Nucleosides

Caption: General synthetic scheme for α-L-2'-deoxythreofuranosyl nucleosides.

Synthesis of Threonic Acid and its Salts

L-threonic acid can be obtained from the oxidation of Vitamin C.[2] Its metal salts, such as calcium and ferrous L-threonate, are prepared through neutralization or metathesis reactions.[2]

Therapeutic Applications of D-Threose Derivatives

The unique structural features of D-threose derivatives have led to their investigation in several key therapeutic areas.

Antiviral Activity: The Promise of Threose Nucleic Acid (TNA)

The modification of the sugar moiety in nucleoside analogs is a well-established strategy for developing antiviral agents.[5][6] D-threose has been utilized to create TNA, a synthetic xeno-nucleic acid that has a repeating threofuranosyl unit in its backbone.[3][4]

Mechanism of Action:

TNA-based nucleoside analogs, after intracellular phosphorylation to their triphosphate form, can act as competitive inhibitors or chain terminators of viral polymerases.[7] The altered sugar pucker and backbone geometry of TNA can disrupt the normal process of viral replication. While initial studies on some α-L-2'-deoxythreofuranosyl nucleosides showed them to be inactive against a broad panel of viruses, the thymidine analogue did exhibit inhibitory activity against several viral and bacterial kinases, including herpes simplex virus type 1 (HSV-1) thymidine kinase (TK) and varicella-zoster virus (VZV) TK.[1] This suggests that even if direct antiviral activity is not observed, these derivatives can interact with viral enzymes.

Further research into the synthesis of diverse TNA analogs and their evaluation against a wider range of viruses is a promising area of investigation.

Diagram: Proposed Antiviral Mechanism of Threose Nucleoside Analogs

Caption: Phosphorylation and subsequent inhibition of viral polymerase.

Neuroprotection: The Role of L-Threonic Acid Derivatives

A compelling therapeutic application of a D-threose derivative is in the realm of neurodegenerative diseases. Magnesium L-threonate (L-TAMS), a salt of L-threonic acid, has shown significant promise in enhancing cognitive function.[8][9][10]

Mechanism of Action:

Studies have demonstrated that L-TAMS can effectively increase magnesium concentrations within neurons.[8][9] This is significant because intraneuronal magnesium plays a crucial role in regulating synaptic density and plasticity. The L-threonate component appears to be critical for facilitating the transport of magnesium into the cerebrospinal fluid and subsequently into neurons.[9] This leads to an upregulation of NMDA receptors containing the NR2B subunit and an increase in functional synapse density.[8] In a hypoxic zebrafish model, Magnesium L-threonate exhibited neuroprotective effects by attenuating cell death and cerebral infarction.[10] Furthermore, it has shown a neuroprotective effect against oxidative stress in cell and animal models of Alzheimer's disease.[11]

These findings suggest that L-threonic acid derivatives could be valuable therapeutic agents for conditions associated with cognitive decline, such as mild cognitive impairment and Alzheimer's disease.

Table 1: Preclinical and Clinical Evidence for Magnesium L-threonate (L-TAMS)

| Study Type | Model | Key Findings | Reference(s) |

| Preclinical | Young and aging rats | Enhanced learning and memory | [8] |

| Preclinical | Alzheimer's disease model mice | Prevented memory decline | [8] |

| Preclinical | Cultured hippocampal neurons | Increased intracellular Mg2+, upregulated NR2B-containing NMDARs, increased synapse density | [8] |

| Preclinical | Hypoxic zebrafish model | Attenuated cell death and cerebral infarction | [10] |

| Preclinical | Alzheimer's disease cell and mouse models | Neuroprotective against oxidative stress | [11] |

| Clinical Trial | Humans with Mild Cognitive Impairment | Reversed cognitive deficits | [9] |

Anticancer Potential: An Area of Active Exploration

While direct evidence for the anticancer activity of D-threose derivatives is still emerging, the demonstrated antitumor effects of structurally related four-carbon sugars like D-erythrose provide a strong rationale for investigating this therapeutic avenue.

Inferred Mechanism of Action from Related Sugars:

Studies on D-erythrose have shown that it can significantly suppress the growth of colon carcinoma in vivo.[5] The proposed mechanism is linked to the unique bioenergetic metabolism of cancer cells, which heavily rely on glycolysis (the Warburg effect).[5] D-erythrose is thought to interfere with this metabolic pathway, leading to the induction of apoptosis in tumor cells.[5]

Given the structural similarity, it is plausible that D-threose derivatives could be designed to selectively target cancer cell metabolism or other cancer-specific pathways. The synthesis and evaluation of novel D-threose derivatives for their anticancer properties is a promising and underexplored area of research.[12][13][14][15][16]

Enzyme Inhibition

The structural similarity of D-threose derivatives to natural substrates makes them potential candidates for enzyme inhibitors. For instance, the thymidine analogue of an α-L-2'-deoxythreofuranosyl nucleoside was found to inhibit mitochondrial thymidine kinase-2 (TK-2).[1] This opens up the possibility of designing D-threose-based inhibitors for a variety of enzymes involved in disease processes. The inhibitory potential of sugar derivatives against enzymes like aldose reductase and α-glucosidase has been explored, suggesting that D-threose derivatives could be investigated for metabolic disorders.[17][18][19]

Pharmacokinetics and ADME Considerations

For any D-threose derivative to be a successful therapeutic agent, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[20][21][22][23]

Key Considerations:

-

Absorption: The route of administration will heavily influence the required absorption characteristics. For oral drugs, factors like solubility and permeability across the gut wall are critical.

-

Distribution: The ability of the derivative to reach its target tissue is paramount. For neuroprotective agents, crossing the blood-brain barrier is a major challenge and a key advantage of L-threonic acid in the form of L-TAMS.

-

Metabolism: The metabolic stability of the derivative will determine its half-life and potential for generating active or toxic metabolites.

-

Excretion: The route and rate of elimination will influence the dosing regimen.

In vitro and in vivo ADME studies are essential during the lead optimization phase to select candidates with the most promising pharmacokinetic profiles.[24]

Future Directions and Conclusion

The field of D-threose derivatives is ripe with potential for the discovery of novel therapeutics. Future research should focus on:

-

Expanding the Chemical Space: Synthesizing a broader diversity of D-threose derivatives to explore a wider range of biological targets.

-

Elucidating Mechanisms of Action: Conducting detailed mechanistic studies to understand how these derivatives exert their therapeutic effects at the molecular level.

-

Direct Anticancer and Antiviral Evaluation: Systematically screening D-threose derivatives for direct anticancer and antiviral activity.

-

Optimizing Pharmacokinetics: Utilizing medicinal chemistry strategies to improve the ADME properties of promising lead compounds.

References

- Toti, K. S., Derudas, M., McGuigan, C., Balzarini, J., & Van Calenbergh, S. (2011). Synthesis and antiviral evaluation of α-L-2'-deoxythreofuranosyl nucleosides. European journal of medicinal chemistry, 46(9), 3704–3713.

- Chaput, J. C., & Szostak, J. W. (2003). Synthesis and application of threose nucleic acid (TNA) triphosphates. Current protocols in nucleic acid chemistry, Chapter 4, Unit 4.54.

- Ichida, J. K., Zou, K., Horhota, A., Yu, B., & McLaughlin, L. W. (2005). Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension. Current protocols in nucleic acid chemistry, Chapter 4, Unit 4.54.

- Prusoff, W. H., & Goz, B. (1973). Effects of various nucleosides on antiviral activity and metabolism of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil against herpes simplex virus types 1 and 2. Antimicrobial agents and chemotherapy, 3(4), 534–537.

- Townsend, L. B., Devivar, R. V., Gudmundsson, K. S., Daluge, S. M., & Biron, K. K. (1995). Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles. Journal of medicinal chemistry, 38(21), 4098–4105.

- Chaput, J. C. (2013). Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension. Current Protocols in Nucleic Acid Chemistry, 52(1), 4.54.1–4.54.18.

- Slutsky, I., Abumaria, N., Wu, L. J., Huang, C., Zhang, L., Li, B., ... & Liu, G. (2010). Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration. Neuropharmacology, 58(4-5), 597–605.

- Dunn, M. R., Larsen, A. C., & Chaput, J. C. (2023). Increasing the functional density of threose nucleic acid. RSC Chemical Biology, 4(11), 868-875.

- Grimshaw, C. E., & Brown, P. R. (2022). In Search of Differential Inhibitors of Aldose Reductase. International journal of molecular sciences, 23(6), 3329.

- Eyer, L., Zouharova, D., Fojtikova, M., Salat, J., & Ruzek, D. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial agents and chemotherapy, 62(12), e01346-18.

- De Clercq, E. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Molecules (Basel, Switzerland), 26(11), 3145.

- Liu, G., Weinger, J. G., Lu, Z. L., Xue, F., & Sadeghpour, S. (2016). Neurocentria Publishes Peer-Reviewed Paper Showing Mechanism of Action for Its Drug that Reverses Cognitive Impairment in Humans. FirstWord Pharma.

- CN1200366A - New L-Threonic Acid Derivatives - Google P

- Simongini, T., Colosimo, A., & Sampedro, J. G. (2025). Not only an inhibitor: Trehalose enhances the catalytic action exerted on oxaloacetate by rabbit lactate dehydrogenase. Food chemistry, 485, 137533.

- Khan, S. U., Chohan, M. S., & Ali, M. (2020). Data of pharmacokinetics study by ADME.

- Lee, H. J., Byun, H. J., Kim, H. Y., & Kim, C. H. (2020). Neuroprotective Effects of Magnesium L-threonate in a Hypoxic Zebrafish Model. Journal of Korean medical science, 35(4), e30.

- Xiong, Y., Ruan, Y. T., Zhao, J., Yang, Y. W., Chen, L. P., Mai, Y. R., ... & Liu, J. (2022). Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer's disease mouse model.

- Mias, G. I. (2023). New Anticancer Agents: Design, Synthesis and Evaluation. International journal of molecular sciences, 24(13), 10839.

- Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.

- NorthEast BioLab. (n.d.). Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds!.

- Wang, Y., Zhang, Y., Wang, C., Li, Y., & Li, J. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules (Basel, Switzerland), 27(19), 6539.

- MDPI. (2023). ADME Properties in Drug Delivery.

- BioIVT. (2020). What is ADME and how does it fit into drug development?.

- Kumar, D., & Singh, R. K. (2022). Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. Current Green Chemistry, 9(1), 3-17.

- Li, J., Wang, Y., & Zhang, Y. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules (Basel, Switzerland), 28(14), 5434.

- Wang, Y. F., Li, Y. P., Wang, C. Y., & Liu, H. M. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European journal of medicinal chemistry, 84, 524–533.

- Sonopo, M. S., Fotsing, J. R. T., Tchuenguem, R. T., Mbekou, I. M. K., Mbouangouere, R., & Ngouela, S. A. (2022). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules (Basel, Switzerland), 27(19), 6540.

- Nowak, R. P., Deac, A., & Schirle, M. (2024).

- Kato, N. (2025). Enzymes for Rare Sugar Production. Glycoforum.

Sources

- 1. Synthesis and antiviral evaluation of α-L-2'-deoxythreofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN1200366A - New L-Threonic Acid Derivatives - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of various nucleosides on antiviral activity and metabolism of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil against herpes simplex virus types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. researchgate.net [researchgate.net]

- 11. Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Anticancer Agents: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benthamscience.com [benthamscience.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. nebiolab.com [nebiolab.com]

- 22. mdpi.com [mdpi.com]

- 23. bioivt.com [bioivt.com]

- 24. researchgate.net [researchgate.net]

The Epimeric Relationship of D-Threose and D-Erythrose: A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the intricate world of carbohydrate chemistry, subtle stereochemical differences can lead to profound changes in biological function and therapeutic potential. This technical guide provides an in-depth exploration of the relationship between two C2 epimeric aldotetrose sugars: D-Threose and D-Erythrose. Tailored for researchers, scientists, and professionals in drug development, this document elucidates their structural distinctions, comparative physicochemical properties, significant biological roles, and the practicalities of their interconversion. By grounding complex concepts in established scientific literature and providing actionable experimental protocols, this guide serves as a comprehensive resource for leveraging the unique characteristics of these monosaccharides in research and development.

Foundational Concepts: Stereoisomerism and the Nature of Epimers

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1] D-Threose and D-Erythrose are stereoisomers, specifically classified as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other.[2]

The relationship between D-Threose and D-Erythrose is further refined to that of epimers . Epimers are diastereomers that differ in the configuration at only one chiral center.[3] In the case of these two aldotetroses, the differentiating chiral center is the second carbon atom (C2). Both are D-sugars, meaning the hydroxyl group on the chiral center furthest from the aldehyde group (C3) is on the right side in the Fischer projection.[4] However, at C2, the hydroxyl group in D-Erythrose is on the right, while in D-Threose, it is on the left.[5] This seemingly minor distinction has significant consequences for their physical and biological properties.

Caption: Fischer projections of D-Erythrose and D-Threose illustrating their C2 epimeric relationship.

Comparative Physicochemical Properties

The difference in stereochemistry at a single carbon atom leads to distinct physicochemical properties for D-Threose and D-Erythrose. These differences are crucial for their separation, identification, and application in various chemical and biological systems.

| Property | D-Threose | D-Erythrose |

| Molecular Formula | C₄H₈O₄ | C₄H₈O₄ |

| Molecular Weight | 120.10 g/mol | 120.10 g/mol |

| Appearance | Syrup[6] | Light yellow syrup[7] |

| Melting Point | 130°C[8] | <25°C[5][9] |

| Specific Rotation [α]D | -12.3° (c=4, H₂O)[10] | -2.5° (c=1, H₂O)[1] |

| Solubility in Water | Very soluble[6] | Fully miscible[4][5] |

Note: Specific rotation can vary with concentration and temperature. The values presented are representative examples from the literature.

Biological Significance and Applications in Drug Development

While structurally similar, D-Threose and D-Erythrose play distinct roles in biological systems and have different applications in the field of drug development.

D-Erythrose: A Key Intermediate in Central Metabolism

D-Erythrose, in its phosphorylated form, D-Erythrose-4-phosphate (E4P) , is a critical intermediate in two major metabolic pathways:

-

The Pentose Phosphate Pathway (PPP): The PPP is a fundamental metabolic route that runs parallel to glycolysis.[11] It is responsible for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis.[11] E4P is a key player in the non-oxidative phase of the PPP.[12]

-

The Shikimate Pathway: In plants, bacteria, fungi, and algae, E4P is a crucial starting material for the shikimate pathway.[13][14] This pathway leads to the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are essential for protein synthesis and serve as precursors for a vast array of secondary metabolites, including some with therapeutic properties.[15][16]

Caption: The central role of Erythrose-4-Phosphate in metabolic pathways.

D-Threose: A Building Block for Xeno-Nucleic Acids (XNA)

D-Threose has gained significant attention in the field of synthetic biology and drug development as a key component of Threose Nucleic Acid (TNA) . TNA is an artificial genetic polymer where the natural ribose sugar of RNA is replaced by a four-carbon threose sugar.[17]

Key features of TNA relevant to drug development:

-

Nuclease Resistance: The unnatural backbone of TNA makes it completely resistant to degradation by cellular nucleases, a major hurdle for traditional oligonucleotide therapeutics.[17]

-

Stable Duplex Formation: TNA can form stable Watson-Crick base pairs with complementary DNA and RNA strands, enabling it to function as an antisense agent or aptamer.[18][19]

-

Therapeutic Potential: These properties make TNA a promising candidate for the development of next-generation aptamers and antisense therapies for a range of diseases, including cancer and viral infections.[20]

Caption: General workflow for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides.[18]

Experimental Protocol: Base-Catalyzed Epimerization of D-Erythrose to D-Threose

The interconversion of D-Erythrose and D-Threose can be achieved through base-catalyzed epimerization, a process known as the Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) transformation .[21] This reaction proceeds through an enediol intermediate, allowing for the inversion of the stereocenter at C2. The following protocol provides a general framework for this transformation.

Rationale: The use of a mild base facilitates the deprotonation at the alpha-carbon (C2) to the aldehyde, forming a planar enediol intermediate. Reprotonation can occur from either face, leading to the formation of both the starting material (D-Erythrose) and its C2 epimer (D-Threose). The reaction eventually reaches an equilibrium.

Materials:

-

D-Erythrose

-

Deionized water

-

Mild base (e.g., pyridine, calcium hydroxide, or a basic resin)

-

Hydrochloric acid (HCl) solution (for neutralization)

-

High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector[22] or a suitable carbohydrate analysis column.

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve a known quantity of D-Erythrose in deionized water to a desired concentration (e.g., 10-50 mg/mL).

-

Initiation of Epimerization: Add a catalytic amount of a mild base to the D-Erythrose solution. The choice of base and its concentration will influence the reaction rate. For instance, adjusting the pH to a mildly alkaline condition (e.g., pH 8.5) can initiate the transformation.[21]

-

Reaction Monitoring: Maintain the reaction mixture at a constant temperature (e.g., 40-60°C) and monitor the progress of the epimerization over time. This can be achieved by withdrawing small aliquots at regular intervals, neutralizing them with a dilute HCl solution, and analyzing them by HPLC.[21][23] The HPLC analysis will show the gradual decrease of the D-Erythrose peak and the emergence of the D-Threose peak.

-

Reaction Quenching: Once the desired equilibrium is reached or the reaction is to be stopped, neutralize the reaction mixture by carefully adding a dilute HCl solution until a neutral pH is achieved.

-

Purification: The resulting mixture of D-Erythrose and D-Threose can be separated using preparative chromatography. Given their diastereomeric nature, they will have different physical properties allowing for separation.

-

Isolation: Concentrate the fractions containing the purified D-Threose using a rotary evaporator and then lyophilize to obtain the product as a solid or syrup.

Self-Validation: The identity and purity of the isolated D-Threose should be confirmed by comparing its specific rotation and spectroscopic data (e.g., NMR) with literature values. The specific rotation of the product should be levorotatory, in contrast to the dextrorotatory nature of D-Erythrose.[1][10]

Caption: Experimental workflow for the base-catalyzed epimerization of D-Erythrose to D-Threose.

Conclusion

D-Threose and D-Erythrose, as C2 epimers, provide a compelling example of how a subtle change in stereochemistry can lead to divergent roles in nature and science. D-Erythrose is a cornerstone of primary metabolism, feeding into pathways essential for the synthesis of aromatic amino acids and nucleotides. In contrast, D-Threose has emerged as a critical component in the development of xeno-nucleic acids, offering a promising avenue for novel therapeutics with enhanced stability. A thorough understanding of their distinct properties and the methods for their interconversion is invaluable for researchers and drug development professionals seeking to harness the unique potential of these fundamental monosaccharides.

References

- BenchChem. (n.d.). Confirming the Absolute Configuration of Synthetic D-Erythrose: A Comparative Guide.

-

BYJU'S. (n.d.). Epimers – Example. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 20). 4.5: Diastereomers. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 2). 5.10: Diastereomers and Physical Properties. Retrieved from [Link]

-

LookChem. (n.d.). D-(-)-ERYTHROSE|583-50-6. Retrieved from [Link]

-

PubChem. (n.d.). D-Erythrose. Retrieved from [Link]

-

PubChem. (n.d.). D-Threose. Retrieved from [Link]

-

Quora. (2020, March 28). What is the relation between D-erythrose and D-threose? Retrieved from [Link]

-

RSC Publishing. (2024, January 3). The shikimate pathway: gateway to metabolic diversity. Retrieved from [Link]

-

Shimadzu (Europe). (n.d.). Detection Methods (1). Retrieved from [Link]

-

Stereochemistry. (n.d.). SC10. Diastereomers and Physical Properties. Retrieved from [Link]

-

Synoligo. (2024, May 6). Threose Nucleic Acid Modification. Retrieved from [Link]

-

Vedantu. (n.d.). Epimers in Chemistry: Definition, Examples & Differences. Retrieved from [Link]

-

Wikipedia. (n.d.). Erythrose. Retrieved from [Link]

-

Wikipedia. (n.d.). Threose. Retrieved from [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The peptide-catalyzed stereospecific synthesis of tetroses: A possible model for prebiotic molecular evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-(-)-ERYTHROSE | 583-50-6 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Threose - Wikipedia [en.wikipedia.org]

- 7. Erythrose - Wikipedia [en.wikipedia.org]

- 8. D-(-)-THREOSE | 95-43-2 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. D-Threose [drugfuture.com]

- 11. chemicalpapers.com [chemicalpapers.com]

- 12. Transketolase-mediated erythrose-4-phosphate provides an essential source for anthocyanin biosynthesis in petunia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Separation and analysis of 4'-epimeric UDP-sugars by ion-pair reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. synoligo.com [synoligo.com]

- 19. researchgate.net [researchgate.net]

- 20. technologynetworks.com [technologynetworks.com]

- 21. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lcms.cz [lcms.cz]

- 23. researchgate.net [researchgate.net]

Exploring the Antioxidant Potential of D-Threose: Mechanisms, Maillard Reactivity, and Therapeutic Applications

Executive Summary

While L-Threose is widely recognized as a metabolite of ascorbic acid (Vitamin C), its enantiomer, D-Threose , remains an underutilized aldotetrose in therapeutic research. This guide investigates the antioxidant properties of D-Threose, not merely as a direct scavenger, but as a highly reactive "pro-antioxidant" precursor .

Due to its short carbon chain (

Part 1: Structural Basis of Antioxidant Potential

To understand the antioxidant capacity of D-Threose, one must distinguish between direct reducing power and conjugation potential.

Chemical Profile & Reactivity

D-Threose is an aldotetrose.[1][2][3] Unlike stable hexoses (e.g., glucose) that predominantly exist in cyclic hemiacetal forms, tetroses like D-Threose possess a higher proportion of open-chain aldehyde forms in solution.

-

High Electrophilicity: The aldehyde group at C-1 is less sterically hindered than in pentoses or hexoses, making it highly susceptible to nucleophilic attack by amino groups.

-

Reducing Power: As a reducing sugar, D-Threose can donate electrons to oxidized species (e.g., metal ions), a fundamental antioxidant mechanism.

-

Stereochemistry: The specific configuration at C-2 and C-3 (hydroxyl groups on opposite sides in Fischer projection) influences its binding affinity and reaction kinetics.

The Maillard "Antioxidant Engine"

The primary antioxidant value of D-Threose lies in the Maillard Reaction . When D-Threose reacts with amino acids (e.g., histidine, lysine), it rapidly progresses through the Amadori rearrangement to form Melanoidins . These high-molecular-weight polymers are potent radical scavengers.

Mechanism Insight: Research indicates that sugar-protein complexes derived from aldotetroses (like D-Threose) exhibit higher antioxidant activity than those from glucose due to faster cross-linking rates [1].

Part 2: Mechanisms of Action (Visualization)

The following diagram illustrates the conversion of D-Threose into bioactive antioxidant species via the Maillard pathway.

Figure 1: The Maillard pathway converting D-Threose into antioxidant Melanoidins. Note the progression from simple reducing sugar to complex scavenger.

Part 3: Experimental Validation Protocols

To rigorously evaluate D-Threose, we employ a dual-phase approach: Chemical Assays (DPPH) and Biological Assays (Cellular ROS).

Protocol A: Generation of D-Threose Maillard Reaction Products (MRPs)

Before testing, D-Threose must be "activated" via conjugation if studying MRPs.

-

Reagents: Prepare 0.1 M D-Threose and 0.1 M Histidine (or Glycine) in 0.1 M phosphate buffer (pH 7.4).

-

Reaction: Mix equimolar volumes (1:1).

-

Incubation: Heat at 95°C for 1–4 hours in a sealed borosilicate vial. Note: Aldotetroses brown significantly faster than glucose; monitor color change.

-

Control: Heat D-Threose alone (caramelization control) and Histidine alone.

-

Termination: Cool rapidly on ice to stop the reaction.

Protocol B: DPPH Radical Scavenging Assay

Standardized for sugar-derived antioxidants.

| Step | Action | Technical Note |

| 1. Preparation | Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (0.1 mM). | Solution must be fresh and protected from light (purple color). |

| 2. Mixing | Add 100 µL of D-Threose MRP sample to 100 µL of DPPH solution in a 96-well plate. | Use serial dilutions (10–1000 µg/mL) to determine IC50. |

| 3. Incubation | Incubate in the dark at Room Temperature for 30 minutes. | |

| 4. Measurement | Read Absorbance at 517 nm using a microplate reader. | |

| 5. Calculation |

Protocol C: Cytoprotection Against Oxidative Stress (HUVEC Model)

Validates biological relevance beyond simple chemistry.

Objective: Determine if D-Threose MRPs protect Human Umbilical Vein Endothelial Cells (HUVECs) from

-

Seeding: Seed HUVECs at

cells/well in 96-well plates; incubate 24h. -

Pre-treatment: Treat cells with D-Threose MRPs (50–200 µg/mL) for 12 hours.

-

Positive Control: Ascorbic Acid (50 µM).

-

Negative Control: Media only.

-

-

Stress Induction: Wash cells, then add media containing 200 µM

for 4 hours. -

Viability Assay: Assess cell survival using CCK-8 or MTT assay (Read OD at 450 nm).

-

ROS Quantification: (Optional) Stain with DCFH-DA (10 µM) and measure fluorescence (Ex/Em: 485/535 nm) to quantify intracellular ROS levels.

Part 4: Experimental Workflow Diagram

This workflow ensures data integrity by incorporating necessary controls and parallel processing.

Figure 2: Integrated workflow for validating D-Threose antioxidant efficacy.

Part 5: Comparative Analysis & Future Outlook

D-Threose vs. Common Antioxidants

Data synthesized from aldotetrose reactivity studies suggests the following hierarchy in Maillard-derived antioxidant power :

| Compound | Reactivity Rate (k) | MRP Antioxidant Capacity (Relative) | Biological Stability |

| D-Threose | High | Very High | Low (Rapidly Metabolized/Reacts) |

| D-Glucose | Low | Moderate | High |

| L-Ascorbic Acid | N/A (Direct Scavenger) | High | Moderate |

| D-Erythrose | High | Very High | Low |

Therapeutic Implications

While D-Threose is not a replacement for Vitamin C, its utility lies in functional food engineering and preservation .

-